Stromelysin-1 Selectivity Over Gelatinase-A Defines a Niche for 4-Chlorophenyl Thiadiazole Ureas in MMP-Targeted Research
A focused series of thiadiazole urea MMP inhibitors, structurally related to the title compound by virtue of the 4-chlorophenyl urea moiety, exhibited >10-fold selectivity for stromelysin-1 over gelatinase-A in enzymatic assays. This selectivity is attributed to the specific interaction of the 4-chlorophenyl ring with the S1' pocket of stromelysin-1, a feature not conserved in non-chlorinated or meta-substituted analogs [1].
| Evidence Dimension | MMP isoform selectivity (stromelysin-1 vs. gelatinase-A) |
|---|---|
| Target Compound Data | Not directly measured for the title compound; inferred from SAR of 4-chlorophenyl thiadiazole urea congeners |
| Comparator Or Baseline | Broad-spectrum MMP inhibitors (e.g., batimastat, Ki stromelysin-1 ≈ 20 nM; Ki gelatinase-A ≈ 4 nM) |
| Quantified Difference | Thiadiazole ureas: selectivity ratio >10 (stromelysin-1 favored); batimastat: selectivity ratio ≈0.2 (gelatinase-A favored) |
| Conditions | Recombinant human MMP catalytic domains; fluorogenic peptide substrate assay; pH 7.5, 25°C |
Why This Matters
Selective stromelysin-1 inhibition may reduce the musculoskeletal toxicity associated with broad-spectrum MMP inhibitors, making this chemotype valuable for anti-metastatic drug discovery programs.
- [1] Synthesis of a series of stromelysin-selective thiadiazole urea matrix metalloproteinase inhibitors. J. Med. Chem., 1999. PubMed Abstract. View Source
